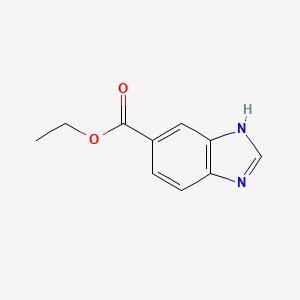

ethyl 3H-benzimidazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-8-9(5-7)12-6-11-8/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOIDCCHUGUZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542494 | |

| Record name | Ethyl 1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58842-61-8 | |

| Record name | Ethyl 1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 3H-Benzimidazole-5-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3H-benzimidazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The core of this document focuses on the direct, one-pot cyclocondensation of 3,4-diaminobenzoic acid with triethyl orthoformate. We delve into the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss the critical process parameters that ensure a high-yield, high-purity synthesis. This guide is structured to deliver not just a methodology, but a deeper understanding of the chemical causality behind the operational choices, empowering researchers to adapt and troubleshoot the synthesis effectively.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic motif, renowned for its presence in a wide array of pharmacologically active compounds and functional materials.[1] As a bioisostere of natural nucleotides, it interacts readily with biological macromolecules, leading to diverse activities including antimicrobial, anticancer, and antiviral properties.[2] this compound is a particularly strategic intermediate, featuring the core benzimidazole scaffold with a versatile carboxylate handle at the C-5 position, which allows for further structural elaboration and conjugation in drug discovery programs.[3]

The synthesis route from 3,4-diaminobenzoic acid represents an efficient and atom-economical approach to this key intermediate. This guide will focus on the Phillips-Ladenburg condensation methodology, which utilizes an ortho-phenylenediamine and a one-carbon source to construct the imidazole ring.[4]

Reaction Mechanism and Rationale

The synthesis proceeds via an acid-catalyzed (or thermally-driven) cyclocondensation reaction. The use of triethyl orthoformate is particularly advantageous as it serves a dual purpose: it provides the C2 carbon of the imidazole ring and acts as a dehydrating agent, driving the reaction equilibrium towards the product.

The overall transformation is as follows:

Caption: Overall reaction scheme.

The detailed mechanism involves several key steps, including nucleophilic attack, elimination, intramolecular cyclization, and concurrent esterification of the carboxylic acid moiety.

-

Initial Condensation: One of the amino groups of 3,4-diaminobenzoic acid performs a nucleophilic attack on the electrophilic central carbon of triethyl orthoformate.

-

Elimination & Imine Formation: A molecule of ethanol is eliminated, forming a reactive intermediate. This process repeats.

-

Intramolecular Cyclization: The second, adjacent amino group attacks the newly formed carbon center in an intramolecular fashion, initiating the formation of the five-membered imidazole ring.

-

Aromatization: Subsequent elimination of another ethanol molecule leads to the formation of the stable, aromatic benzimidazole ring system.

-

Esterification: Concurrently, under the heated and slightly acidic conditions generated in situ (or with an added catalyst), the carboxylic acid group of the starting material is esterified by the excess ethanol generated from the orthoformate, yielding the final ethyl ester product.

Caption: Logical workflow of the reaction mechanism.

Detailed Experimental Protocol

This protocol describes a robust procedure for the one-pot synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Typical Amount | Notes |

| 3,4-Diaminobenzoic Acid | 152.15 | 1.0 eq | 10.0 g | Starting material. Ensure it is dry. |

| Triethyl Orthoformate | 148.20 | ~10 eq | 97.5 mL | Reagent and solvent. Use in excess. |

| p-Toluenesulfonic Acid (p-TsOH) | 172.20 | 0.05 eq | 0.57 g | Optional but recommended catalyst. |

| Ethanol | 46.07 | - | As needed | For recrystallization. |

| Hexanes | - | - | As needed | For washing. |

3.2. Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-diaminobenzoic acid (10.0 g, 65.7 mmol).

-

Reagent Addition: Add triethyl orthoformate (97.5 mL, ~585 mmol) to the flask. The large excess serves as both the C1 source and the reaction solvent.[5] Add p-toluenesulfonic acid (0.57 g, 3.3 mmol) if a catalyst is desired to accelerate the reaction.

-

Heating and Reflux: Heat the reaction mixture to reflux (typically around 120-130°C) with vigorous stirring.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The reaction is typically complete within 4-8 hours.

-

Isolation of Crude Product: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. The product will often begin to crystallize or precipitate from the solution.

-

Filtration: Place the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold hexanes or a cold ethanol/hexanes mixture to remove residual triethyl orthoformate and other soluble impurities.

-

Drying: Dry the collected solid under vacuum to yield the crude this compound.

3.3. Purification

The crude product can be purified by recrystallization to obtain a high-purity solid.

-

Solvent Selection: Ethanol is a suitable solvent for recrystallization.

-

Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If any insoluble impurities remain, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly under vacuum.

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow from synthesis to characterization.

Sources

- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Ethyl 3H-Benzimidazole-5-Carboxylate

Introduction: The Significance of the Benzimidazole Scaffold

In the landscape of medicinal chemistry, the benzimidazole nucleus is classified as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a multitude of biological targets, thereby exhibiting a wide array of pharmacological activities.[1][2][3][4] Benzimidazole derivatives are integral to numerous FDA-approved drugs, demonstrating efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5] The structural similarity of the benzimidazole core to naturally occurring purine nucleotides allows these molecules to readily interact with biopolymers, making them prime candidates for drug development.

Ethyl 3H-benzimidazole-5-carboxylate is a key intermediate in the synthesis of more complex pharmaceutical agents. Its robust and unambiguous structural characterization is a non-negotiable prerequisite for its use in drug discovery and development. This guide provides an in-depth, multi-technique spectroscopic protocol for the complete structural elucidation of this compound, grounded in the principles of scientific integrity and experimental causality.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. It probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, providing detailed information about their chemical environment, connectivity, and spatial relationships.

Experimental Protocol (¹H & ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality of Solvent Choice: DMSO-d₆ is the solvent of choice for several reasons. First, its high polarity effectively dissolves the benzimidazole derivative. Second, its high boiling point ensures sample stability during extended experiments. Critically, it allows for the observation of exchangeable protons, such as the N-H proton of the imidazole ring, which would be lost in solvents like D₂O or CD₃OD.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This experiment provides a single peak for each unique carbon atom, simplifying the spectrum.

-

Data Interpretation and Structural Assignment

The chemical structure of this compound dictates a unique and predictable NMR fingerprint.

¹H NMR Spectral Analysis (400 MHz, DMSO-d₆):

-

Ethyl Ester Group: The ethyl group presents a classic spin-spin coupling pattern. A triplet integrating to 3 protons (3H) is expected around δ 1.3-1.4 ppm , corresponding to the methyl (-CH₃) protons. These are split by the adjacent methylene protons. A quartet integrating to 2 protons (2H) is expected around δ 4.3-4.4 ppm for the methylene (-OCH₂-) protons, which are in turn split by the methyl protons.

-

Aromatic Benzene Ring: The substitution pattern on the benzene ring results in three distinct proton signals.

-

One proton will appear as a singlet (or a narrow doublet) at the most downfield position of the aromatic region, around δ 8.2-8.3 ppm (H-4). Its deshielding is due to the anisotropic effect of the adjacent ester carbonyl group.

-

A doublet is expected around δ 7.8-7.9 ppm (H-6).

-

Another doublet is expected further upfield around δ 7.6-7.7 ppm (H-7).

-

-

Imidazole Ring:

-

A sharp singlet integrating to 1H is anticipated at approximately δ 8.3-8.4 ppm , characteristic of the C2-H proton.[6]

-

A broad singlet appearing far downfield, typically above δ 12.5 ppm , corresponds to the N-H proton.[7] Its broadness is due to chemical exchange and quadrupole effects from the nitrogen atom.

-

¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆):

-

Ethyl Ester Group: Two signals are expected: one around δ 14.5 ppm for the methyl carbon (-CH₃) and another around δ 61.0 ppm for the methylene carbon (-OCH₂-).

-

Ester Carbonyl: A distinct signal for the carbonyl carbon (C=O) will be present in the downfield region, typically around δ 166.0 ppm .[8]

-

Aromatic and Imidazole Carbons: Multiple signals will appear in the range of δ 110-155 ppm . Quaternary carbons (those without attached protons) will generally have lower intensities. Specific assignments can be confirmed with 2D NMR techniques like HSQC and HMBC but can be predicted as follows:

-

C2: ~δ 142 ppm

-

Aromatic CH carbons (C4, C6, C7): ~δ 115-125 ppm

-

Quaternary carbons (C3a, C5, C7a): ~δ 124-144 ppm

-

Section 2: Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a compound, which is an unequivocal confirmation of its identity.

Experimental Protocol (ESI-HRMS)

-

Technique Selection: Electrospray Ionization (ESI) is the preferred method. Its soft ionization nature is ideal for polar, medium-sized molecules like this compound, as it typically produces the intact protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample solution into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, operating in positive ion mode.

Data Interpretation

-

Molecular Formula: C₁₀H₁₀N₂O₂

-

Monoisotopic Mass: 190.0742 g/mol

-

Primary Observation: The primary peak in the high-resolution mass spectrum will be the protonated molecular ion, [M+H]⁺, at m/z 191.0815 . Observing this mass with an accuracy of <5 ppm provides strong evidence for the elemental composition.

-

Fragmentation Analysis: While ESI is a soft technique, some in-source fragmentation can be induced or studied via MS/MS experiments. Key fragmentation pathways for benzimidazoles and esters include:

Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the types of bonds present in a molecule.

Experimental Protocol (ATR-FTIR)

-

Technique: Attenuated Total Reflectance (ATR) is a modern, efficient method that requires no sample preparation.

-

Procedure: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium). The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Data Interpretation of Key Absorption Bands

The FTIR spectrum provides a diagnostic fingerprint confirming the presence of key functional groups.[11]

-

~3300-3100 cm⁻¹ (Broad): N-H stretching vibration of the imidazole ring. The broadness is due to hydrogen bonding in the solid state.[12]

-

~3100-3000 cm⁻¹ (Sharp, multiple bands): Aromatic C-H stretching.[13]

-

~2980-2850 cm⁻¹ (Sharp): Aliphatic C-H stretching from the methyl and methylene groups of the ethyl ester.

-

~1715-1700 cm⁻¹ (Strong, sharp): This is a highly diagnostic band for the C=O (carbonyl) stretch of the ester group.[8][11]

-

~1620-1580 cm⁻¹: C=N stretching of the imidazole ring.

-

~1500-1400 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1300-1250 cm⁻¹ (Strong): Asymmetric C-O-C stretching of the ester group.[14]

Section 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-electron systems, such as aromatic rings.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or acetonitrile. A typical concentration is 1x10⁻⁵ M.

-

Acquisition: Use a dual-beam UV-Vis spectrophotometer and record the absorbance from 200 nm to 400 nm using a matched pair of 1 cm quartz cuvettes, with one cuvette containing the pure solvent as a reference.

Data Interpretation

The benzimidazole ring system is a strong chromophore. The extended conjugation with the ester group is expected to produce strong absorption bands in the UV region.

-

Expected Absorption: The spectrum will be characterized by intense absorption bands corresponding to π→π* electronic transitions within the conjugated system.[15][16]

-

Maximum Wavelength (λₘₐₓ): Based on similar structures, a primary absorption maximum (λₘₐₓ) is expected in the range of 310-330 nm .[8][17] Additional bands may be observed at shorter wavelengths.

Summary of Spectroscopic Data

| Technique | Parameter | Expected Value / Observation | Assignment |

| ¹H NMR | Chemical Shift (δ) | ~1.35 ppm (t, 3H) | -COOCH₂CH ₃ |

| ~4.35 ppm (q, 2H) | -COOCH ₂CH₃ | ||

| ~7.65 ppm (d, 1H) | Aromatic CH -7 | ||

| ~7.85 ppm (d, 1H) | Aromatic CH -6 | ||

| ~8.25 ppm (s, 1H) | Aromatic CH -4 | ||

| ~8.35 ppm (s, 1H) | Imidazole CH -2 | ||

| >12.5 ppm (br s, 1H) | N-H | ||

| ¹³C NMR | Chemical Shift (δ) | ~14.5 ppm | -COOCH₂C H₃ |

| ~61.0 ppm | -COOC H₂CH₃ | ||

| ~110-145 ppm | Aromatic & Imidazole Carbons | ||

| ~166.0 ppm | Ester C =O | ||

| HRMS (ESI+) | m/z | 191.0815 | [M+H]⁺ |

| FTIR | Wavenumber (cm⁻¹) | ~3300-3100 | N-H Stretch |

| ~1710 | C=O Stretch (Ester) | ||

| ~1620 | C=N Stretch | ||

| ~1280 | C-O Stretch (Ester) | ||

| UV-Vis | λₘₐₓ | ~320 nm | π→π* Transition |

Integrated Characterization Workflow

The unambiguous confirmation of a chemical structure relies not on a single piece of data, but on the convergence of evidence from multiple, orthogonal analytical techniques. The workflow below illustrates this best-practice approach.

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

The structural elucidation of this compound is systematically achieved through the integrated application of NMR, MS, FTIR, and UV-Vis spectroscopy. Each technique provides a unique and essential piece of the structural puzzle: NMR defines the C-H framework, HRMS confirms the elemental formula, FTIR identifies key functional groups, and UV-Vis characterizes the conjugated electronic system. Following these self-validating protocols ensures the highest degree of scientific integrity, providing the trustworthy and authoritative data required by researchers, scientists, and drug development professionals to advance their work with confidence.

References

[1] Impactfactor. (2024, March 25). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from [Link] [2] Al-Ostath, A., et al. (2024). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering. [3] Impactfactor. (2024, March 25). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved from [Link] [4] Sharma, D., et al. (2021). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. PubMed. [18] Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link] Gaba, M., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [19] Royal Society of Chemistry. (Date unavailable). SUPPLEMENTARY INFORMATION. [20] Royal Society of Chemistry. (Date unavailable). Supporting Information. Google Patents. (Date unavailable). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof. [8] Sathyanarayana, R., & Poojary, B. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Semantic Scholar. [11] National Institutes of Health. (Date unavailable). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. [21] Satam, V.S., et al. (Date unavailable). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-. Bulgarian Chemical Communications. [7] Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. [22] University of Colorado Boulder. (Date unavailable). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [23] Kuna, S., et al. (2024). Design and synthesis of novel thiazole–benzimidazole hybrids as antimicrobial agents. Arkivoc. Abdullah, A. M., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. [6] ResearchGate. (Date unavailable). Figure S9. 1 H NMR Spectra of Etheyl benzimdiazole-5-carboxylate (2g). [24] ResearchGate. (Date unavailable). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [25] MedCrave online. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [26] ResearchGate. (2025, August 9). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents | Request PDF. (No author). (Date unavailable). Design, synthesis and antimicrobial evaluation of benzimidazole containing 4-thiazolidinone based 5-arylidene derivatives. [14] 911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. [9] El kihel, A., et al. (2016, April 27). study of mass spectra of benzimidazole derivatives. International Journal of Development Research. [12] ResearchGate. (Date unavailable). FTIR spectra of Complex 1 and benzimidazole (BZDH).. [27] ResearchGate. (Date unavailable). Typical UV spectra of the different compound types -from left to right.... [28] SciSpace. (2008, March 7). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [10] National Institutes of Health. (Date unavailable). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. [13] (No author). (Date unavailable). Table of Characteristic IR Absorptions. [17] ResearchGate. (Date unavailable). UV/Vis absorption spectra of compounds 3-8 in EtOH (c = 2×10⁻⁵ mol dm⁻³).. [29] ResearchGate. (2025, June 28). (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [] BOC Sciences. (Date unavailable). CAS 99072-14-7 1H-Benzimidazole-5-carboxylic acid, 1-ethyl-2,3-dihydro-2-oxo. [31] ResearchGate. (Date unavailable). (PDF) Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. [15] ResearchGate. (Date unavailable). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives | Request PDF. [32] ResearchGate. (Date unavailable). UV-vis absorption spectra of the hydrolysis products aldehyde (blue),.... [33] (No author). (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Shimadzu. (Date unavailable). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ace.as-pub.com [ace.as-pub.com]

- 3. impactfactor.org [impactfactor.org]

- 4. Benzimidazole: A Milestone in the Field of Medicinal Chemistry [pubmed.ncbi.nlm.nih.gov]

- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. journalijdr.com [journalijdr.com]

- 10. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 15. researchgate.net [researchgate.net]

- 16. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. ias.ac.in [ias.ac.in]

- 20. rsc.org [rsc.org]

- 21. bcc.bas.bg [bcc.bas.bg]

- 22. web.pdx.edu [web.pdx.edu]

- 23. arkat-usa.org [arkat-usa.org]

- 24. researchgate.net [researchgate.net]

- 25. medcraveonline.com [medcraveonline.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. scispace.com [scispace.com]

- 29. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. biointerfaceresearch.com [biointerfaceresearch.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Ethyl 3H-benzimidazole-5-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of ethyl 3H-benzimidazole-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development.[1] This document delves into the theoretical underpinnings of NMR analysis as applied to benzimidazole systems, offers detailed, field-proven experimental protocols for sample preparation and data acquisition, and presents a thorough interpretation of the resulting spectra. By elucidating the causal relationships between molecular structure and spectral features, this guide serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical industry, enabling unambiguous structural verification and purity assessment of this important compound class.

Introduction: The Central Role of Benzimidazoles and the Imperative of Structural Elucidation

Benzimidazole derivatives form the core of a vast array of biologically active compounds, exhibiting antimicrobial, antiviral, and antitumor properties.[2][3][4] The therapeutic potential of these molecules is intrinsically linked to their precise three-dimensional structure. Consequently, the unambiguous determination of their chemical architecture is a cornerstone of the drug discovery and development process. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution, providing unparalleled insight into the molecular framework through the analysis of chemical shifts, spin-spin coupling, and signal integration.[2]

This guide focuses on this compound, a representative member of this class, to illustrate the power and nuance of NMR spectroscopy in the characterization of substituted benzimidazoles.

Theoretical Considerations in the NMR Spectroscopy of Benzimidazoles

A robust interpretation of the NMR spectra of benzimidazoles requires an understanding of several key principles:

-

Chemical Environment and Chemical Shift: The chemical shift (δ) of a nucleus is dictated by its local electronic environment. In benzimidazole derivatives, distinct regions of the spectrum correspond to specific proton and carbon types. For instance, aromatic protons typically resonate between 7.0 and 8.3 ppm, while the N-H proton of the imidazole ring is significantly deshielded, often appearing as a broad singlet between 12.0 and 13.6 ppm in deuterated dimethyl sulfoxide (DMSO-d₆).[2] The electron-withdrawing nature of the ethyl carboxylate group at the 5-position is expected to influence the chemical shifts of the protons on the benzene ring.

-

Prototropic Tautomerism: N-unsubstituted benzimidazoles can exist as two rapidly interconverting tautomers due to the migration of the proton between the two nitrogen atoms of the imidazole ring.[3] This dynamic equilibrium can lead to time-averaged NMR spectra, where chemically distinct nuclei (e.g., H-4 and H-7) may become chemically equivalent on the NMR timescale, resulting in broadened or coalesced signals.[5] The rate of this exchange is highly dependent on the solvent and temperature.[5] Polar, hydrogen-bond accepting solvents like DMSO-d₆ can slow this exchange, often allowing for the resolution of individual signals.[5]

-

Spin-Spin Coupling: Scalar coupling between adjacent non-equivalent protons provides crucial information about the connectivity of the molecule. In the aromatic system of benzimidazoles, the magnitude of the coupling constant (J) can help to determine the substitution pattern.

Experimental Protocol: A Self-Validating Approach to Data Acquisition

The following protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Analyte Preparation: Accurately weigh 5-10 mg of high-purity this compound.

-

Solvent Selection: Utilize deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Its ability to slow down N-H proton exchange is critical for resolving the tautomeric forms of the benzimidazole ring.

-

Dissolution: Dissolve the analyte in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Gently agitate the NMR tube to ensure complete dissolution and a homogenous solution.

3.2. NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | zg30 | zgpg30 (proton decoupled) |

| Spectral Width | -2 to 16 ppm | -10 to 220 ppm |

| Acquisition Time | ~4 seconds | ~1.5 seconds |

| Relaxation Delay (d1) | 5 seconds | 2 seconds |

| Number of Scans | 16 | 1024 |

| Temperature | 298 K | 298 K |

Spectral Interpretation: Decoding the Molecular Signature

The following is a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound, based on established principles and data from related compounds.

¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the ethyl group, the aromatic protons of the benzimidazole core, and the N-H proton. A representative spectrum for this compound has been reported.

Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with proton numbering.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.9 | br s | 1H | N-H | The acidic proton on the nitrogen of the imidazole ring is highly deshielded due to the aromaticity of the ring system and intermolecular hydrogen bonding with the DMSO-d₆ solvent. Its signal is typically broad due to quadrupolar broadening from the adjacent nitrogen and chemical exchange.[2] |

| ~8.20 | s | 1H | H-2 | This proton is attached to the carbon situated between the two nitrogen atoms, resulting in significant deshielding. |

| ~8.15 | s | 1H | H-4 | This proton is ortho to the electron-withdrawing carboxylate group, leading to a downfield shift. |

| ~7.85 | d | 1H | H-6 | This proton is coupled to H-7. |

| ~7.65 | d | 1H | H-7 | This proton is coupled to H-6. |

| 4.35 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. The signal is split into a quartet by the three neighboring methyl protons. |

| 1.35 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are split into a triplet by the two neighboring methylene protons. |

¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166.0 | C=O | The carbonyl carbon of the ester group is significantly deshielded. |

| ~154.0 | C-2 | This carbon is bonded to two electronegative nitrogen atoms, resulting in a substantial downfield shift. |

| ~142.0 | C-7a | Quaternary carbon of the fused ring system. |

| ~138.0 | C-3a | Quaternary carbon of the fused ring system. |

| ~125.0 | C-5 | The ipso-carbon attached to the carboxylate group. |

| ~123.0 | C-6 | Aromatic CH carbon. |

| ~118.0 | C-4 | Aromatic CH carbon. |

| ~112.0 | C-7 | Aromatic CH carbon. |

| ~60.5 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is attached to an oxygen atom. |

| ~14.5 | -OCH₂CH₃ | The methyl carbon of the ethyl ester appears in the upfield region of the spectrum. |

Advanced NMR Techniques for Unambiguous Assignment

For complex benzimidazole derivatives or in cases of significant signal overlap, a suite of two-dimensional (2D) NMR experiments is indispensable for definitive structural confirmation.

Sources

- 1. ijpsm.com [ijpsm.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

Solubility of Ethyl 3H-benzimidazole-5-carboxylate in Organic Solvents: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl 3H-benzimidazole-5-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Moving beyond simple data points, this document elucidates the fundamental principles governing its solubility, details robust experimental methodologies for accurate measurement, and presents a predictive solubility profile across a range of common organic solvents. The insights herein are designed to empower researchers in optimizing reaction conditions, developing purification strategies, and streamlining formulation development.

Introduction: The Significance of a Solubility Profile

This compound is a molecule of significant interest, serving as a versatile scaffold in the synthesis of pharmacologically active agents. Its structure, featuring a benzimidazole core and an ethyl ester functional group, presents a unique combination of polarity, hydrogen bonding potential, and aromatic character. A thorough understanding of its solubility is not merely an academic exercise; it is a critical prerequisite for its effective application.[1] For the synthetic chemist, solubility dictates the choice of reaction media, influencing reaction kinetics and yield. For the process chemist, it is paramount for designing efficient crystallization and purification protocols. For the formulation scientist, knowing the solubility is the foundational first step in developing a stable and bioavailable drug product.[1]

This guide provides the causal logic behind solubility phenomena, enabling scientists to move from trial-and-error to knowledge-driven solvent selection.

The Molecular Basis of Solubility: A Mechanistic View

The solubility of a solute in a solvent is governed by the energetic balance of intermolecular forces. The process can be conceptualized as three steps: (1) overcoming the solute-solute interactions in the crystal lattice, (2) overcoming the solvent-solvent interactions to create a cavity for the solute, and (3) the formation of new solute-solvent interactions. A compound dissolves readily when the energy released from solute-solvent interactions compensates for the energy required for the first two steps.

For this compound, the key structural features influencing these interactions are:

-

The Benzimidazole N-H Group: This site is a potent hydrogen bond donor , capable of strong interactions with hydrogen bond accepting solvents (e.g., alcohols, DMSO, DMF).

-

The Imidazole Nitrogen and Ester Carbonyl: These are primary hydrogen bond acceptor sites, readily interacting with protic solvents.

-

The Aromatic System: The fused benzene and imidazole rings contribute to van der Waals forces and potential π-π stacking interactions.

-

The Ester Group: The C=O bond introduces a significant dipole moment, enhancing interactions with polar solvents.

The interplay of these features means that the molecule's solubility is a complex function of solvent choice. A solvent that can effectively engage with these multiple interaction points will be a better solvent. Benzimidazole and its derivatives are known to exhibit higher solubility in polar solvents capable of hydrogen bonding.[2]

Gold Standard for Solubility Determination: The Shake-Flask Method

To ensure scientific rigor and generate reliable, thermodynamically meaningful data, the saturation shake-flask method is the universally recognized gold standard.[3][4] Its strength lies in allowing the system to reach true thermodynamic equilibrium between the solid state and the solution.[5]

Experimental Workflow: Shake-Flask Method

The following diagram outlines the self-validating workflow for this protocol.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Experimental Protocol

Objective: To determine the thermodynamic equilibrium solubility of this compound.

Materials:

-

This compound (purity > 99%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Validated HPLC or UV-Vis spectrophotometer method

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium. This is a critical step to guarantee saturation.[6]

-

Solvent Addition: Accurately pipette a known volume (e.g., 5 mL) of the desired solvent into each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required should be determined empirically by sampling at various time points until the concentration plateaus.

-

Phase Separation: After equilibration, remove the vials and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant. For viscous solvents or fine particles, centrifugation is required. Filter the aliquot through a chemically inert syringe filter to remove any remaining solid particles. Causality Note: This step is a common source of error. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane, which is crucial for poorly soluble or "sticky" compounds.[3]

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method.[1]

-

Calculation: Determine the concentration in the diluted sample from the calibration curve and back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The result is reported in units such as mg/mL or mol/L.

Predictive Solubility Profile

While specific experimental data for this compound is not widely published, a predictive profile can be constructed based on its chemical structure and data from analogous benzimidazole compounds.[7][8]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Methanol, Ethanol | High | Excellent hydrogen bond donating (solvent) and accepting (solute) capability. The small alkyl chains do not significantly hinder solvation. |

| 1-Butanol | Moderate to High | Solubility generally decreases with increasing alkyl chain length in alcohols due to reduced overall polarity and increased steric hindrance.[8] | |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | These are powerful, highly polar solvents with strong hydrogen bond accepting character that can effectively solvate both the N-H proton and interact with the ester dipole. |

| Acetonitrile, Acetone | Moderate | These solvents are polar and can act as hydrogen bond acceptors, but less effectively than DMSO or DMF, resulting in moderate solubility.[7] | |

| Ethyl Acetate | Low to Moderate | As an ester, it has limited ability to solvate the N-H donor site, though it can interact with the aromatic system and the solute's ester group. | |

| Nonpolar Aprotic | Toluene | Poor | The solute's polar functional groups (N-H, C=O) cannot form favorable interactions with the nonpolar solvent, making the energy cost of dissolution too high. |

| Hexane, Heptane | Very Poor | Dominated by weak van der Waals forces, these solvents cannot overcome the strong intermolecular forces (especially hydrogen bonding) within the solute's crystal lattice. | |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has a moderate dipole and can act as a very weak H-bond acceptor, allowing for some level of solvation, but it is not sufficient to dissolve large quantities. |

Key Factors Influencing Solubility Measurements

A robust solubility assessment requires controlling several variables:

-

Temperature: The solubility of most solids increases with temperature.[7] All measurements must be performed and reported at a specified, constant temperature. The thermodynamic parameters of dissolution, such as enthalpy (ΔH) and entropy (ΔS), can be determined by measuring solubility at different temperatures using the van't Hoff equation.[9]

-

pH: While this guide focuses on organic solvents, if any aqueous media were involved, the basicity of the imidazole nitrogen would be critical. Protonation at low pH would drastically increase aqueous solubility.[3]

-

Purity of Compound: Impurities can significantly alter solubility measurements, sometimes acting as solubilizers or, conversely, inhibiting dissolution.

-

Crystalline Form (Polymorphism): Different solid-state forms (polymorphs) of a compound can have different crystal lattice energies and, consequently, different thermodynamic solubilities. It is crucial to characterize the solid form being used and to check for any phase transitions during the experiment.

Logical Relationship: Solute-Solvent Interactions

The following diagram illustrates the decision-making process for solvent selection based on intermolecular forces.

Caption: Solute-Solvent Interaction Logic for Solubility Prediction.

Conclusion

The solubility of this compound is a multifaceted property fundamentally dictated by its capacity for hydrogen bonding and its inherent polarity. A predictive assessment suggests high solubility in polar protic and aprotic solvents like alcohols and DMSO, and poor solubility in nonpolar solvents like hydrocarbons. For definitive quantitative data, the shake-flask method remains the most reliable approach, provided that critical experimental variables such as temperature, equilibration time, and phase separation techniques are rigorously controlled. This guide equips the research and development scientist with both the theoretical framework and the practical methodology to confidently assess and leverage the solubility characteristics of this important chemical entity.

References

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). SciSpace.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019-09).

- Solubility Determination in Drug Discovery and Development. (2013-02-15).

- Temperature and solvent dependent apparent thermodynamic behavior of 2-Mercaptomethyl Benzimidazole in pure and binary solvents

- Solubility of Benzimidazoles in Alcohols. (2025-08-10).

- Benzimidazole deriv

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temper

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmatutor.org [pharmatutor.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

fluorescent properties of ethyl 3H-benzimidazole-5-carboxylate derivatives

An In-depth Technical Guide to the Fluorescent Properties of Ethyl 3H-Benzimidazole-5-Carboxylate Derivatives

This guide provides a comprehensive technical exploration of the synthesis, photophysical properties, and applications of this compound derivatives. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights into this versatile class of fluorophores.

Introduction: The Benzimidazole Scaffold in Modern Science

Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds formed by the fusion of benzene and imidazole rings.[1] This scaffold is isosteric to naturally occurring purine nucleotides, allowing for favorable interactions with biological macromolecules, which has cemented its status as a "privileged pharmacophore" in drug discovery.[2][3] Beyond their medicinal importance, benzimidazole derivatives possess unique electronic and photophysical properties, making them exceptional candidates for a wide range of applications, including organic light-emitting devices (OLEDs), fluorescent probes, and bioimaging agents.[1][4]

The this compound core, featuring an electron-withdrawing ester group on the benzene ring, serves as a versatile platform. The properties of this core can be systematically tuned through chemical modification, primarily at the 2-position, to generate a library of fluorophores with tailored absorption and emission characteristics. This guide delves into the causality behind these properties, providing the foundational knowledge required to design and utilize these compounds effectively.

Synthesis and Characterization

The most common and efficient route to 2-substituted benzimidazole-5-carboxylates is the condensation of an o-phenylenediamine with an aldehyde.[5] For the target scaffold, this involves the reaction of ethyl 3,4-diaminobenzoate with a chosen aldehyde. A one-pot reductive cyclization using reagents like sodium dithionite from a nitro-precursor is also a highly effective and sustainable method.[2][6]

General Synthesis Workflow

The diagram below illustrates a typical one-pot synthesis for a 2-substituted ethyl 1-H-benzimidazole-5-carboxylate derivative.

Caption: General workflow for one-pot synthesis.

Experimental Protocol: Synthesis of Ethyl 2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate

This protocol describes the synthesis of a derivative known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a key mechanism for generating large Stokes shifts.

-

Reaction Setup: In a round-bottom flask, combine ethyl 4-amino-3-nitrobenzoate (1 mmol) and 2-hydroxybenzaldehyde (salicylaldehyde, 1 mmol) in dimethyl sulfoxide (DMSO, 10 mL).

-

Reductive Cyclization: While stirring, add sodium dithionite (Na₂S₂O₄, 4 mmol) portion-wise to the mixture. The reaction is exothermic and the color of the solution will change.

-

Heating: Heat the reaction mixture to 90-100°C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (~50 g).

-

Purification: A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[2][7]

Core Photophysical Principles

The fluorescence of benzimidazole derivatives originates from π-π* electronic transitions within the conjugated aromatic system. The absorption of a photon promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The subsequent relaxation of the electron back to the ground state results in the emission of a photon (fluorescence).

Key Photophysical Parameters

| Parameter | Symbol | Description | Significance |

| Absorption Max | λabs | Wavelength at which the molecule absorbs light most strongly. | Determines the optimal excitation wavelength. |

| Emission Max | λem | Wavelength at which the molecule emits light most intensely. | Defines the color of the fluorescence. |

| Stokes Shift | Δν | The difference in energy (or wavelength) between λabs and λem. | A large Stokes shift is desirable for fluorescence applications to minimize self-absorption and improve signal-to-noise ratio.[8] |

| Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed. | Measures the efficiency of the fluorescence process. A value closer to 1 indicates higher brightness.[9] |

Excited-State Intramolecular Proton Transfer (ESIPT)

For benzimidazoles with a 2-(2'-hydroxyphenyl) substituent, the ESIPT mechanism is a dominant de-excitation pathway.[8][10] Upon excitation, the phenolic proton becomes more acidic and is rapidly transferred to the nitrogen atom of the imidazole ring. This creates an excited-state keto-tautomer, which has a different electronic structure and a lower energy level. Fluorescence then occurs from this tautomeric state, resulting in a significantly red-shifted emission compared to the normal emission. This process is responsible for the characteristically large Stokes shifts observed in these derivatives.[11][12]

Caption: The ESIPT mechanism pathway.

Modulating the Fluorescent Properties

The versatility of the this compound scaffold lies in its tunable fluorescent properties. By strategically altering substituents, solvent environment, or pH, one can precisely control the emission characteristics.

Substituent Effects

The electronic nature of the substituent at the 2-position profoundly impacts the HOMO-LUMO energy gap and thus the emission wavelength.[13]

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) increase the energy of the HOMO, reducing the HOMO-LUMO gap. This typically results in a bathochromic (red) shift in both absorption and emission spectra.[13]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) lower the energy of the LUMO, also reducing the energy gap and causing a red shift. The methoxycarbonyl group at position 5 already acts as a moderate EWG.[13] The interplay between substituents at different positions determines the final photophysical outcome. For instance, a methoxycarbonyl-substituted derivative was found to exhibit a hypsochromic shift relative to an unsubstituted analog but also demonstrated a higher fluorescence quantum yield.[13]

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[10] By measuring the absorption and emission spectra of a benzimidazole derivative in a range of solvents with varying polarity, one can gain insight into the change in the molecule's dipole moment between the ground and excited states.[14][15] A positive solvatochromic effect (a red shift with increasing solvent polarity) indicates that the excited state is more polar than the ground state, which is common for many benzimidazole fluorophores.[16]

pH Dependence

The imidazole moiety contains two nitrogen atoms that can be protonated or deprotonated, making the fluorescence of benzimidazole derivatives highly sensitive to pH.[17] Typically, the protonated (cationic), neutral, and deprotonated (anionic) species of the molecule exhibit distinct absorption and emission spectra.[18][19] For example, at low pH (<6), a protonated species might fluoresce at one wavelength, while at higher pH (>8), the neutral or deprotonated species fluoresces at a different wavelength.[18] This pH-dependent switching allows for the rational design of ratiometric fluorescent probes for monitoring pH in biological systems.[13][20]

Protocol for Photophysical Characterization

Accurate characterization of fluorescent properties is critical for any application.

Workflow for Spectroscopic Analysis

Caption: Workflow for photophysical characterization.

Step-by-Step Measurement Protocol

-

Sample Preparation:

-

Prepare a stock solution of the benzimidazole derivative (e.g., 1 mM in spectroscopic grade DMSO).

-

Prepare a working solution by diluting the stock solution in the solvent of interest (e.g., phosphate buffer for pH studies, various organic solvents for solvatochromism) to an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Absorption Spectroscopy:

-

Use a UV-Vis spectrophotometer to record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer. Set the excitation wavelength to the λabs determined in the previous step.

-

Record the emission spectrum over a suitable wavelength range.

-

Identify the wavelength of maximum emission (λem).

-

-

Quantum Yield (ΦF) Determination (Relative Method):

-

Use a fluorescent standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, ΦF = 0.95).[21]

-

Prepare a solution of the standard with a similar absorbance (~0.1) at the same excitation wavelength as the sample.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate the quantum yield using the following equation: ΦF, sample = ΦF, std × (Isample / Istd) × (Astd / Asample) × (η²sample / η²std) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Applications in Research and Drug Development

The tunable and environmentally sensitive fluorescence of this compound derivatives makes them powerful tools.

-

Fluorescent Probes: Their sensitivity to pH and their ability to chelate metal ions have led to the development of numerous probes for detecting changes in cellular microenvironments and analyte concentrations.[4][13][22]

-

Bioimaging: These fluorophores are extensively used for imaging cells and tissues.[23] Derivatives with high two-photon absorption cross-sections are particularly valuable for two-photon microscopy (TPM), which allows for deeper tissue penetration and reduced photodamage, making it ideal for imaging in living organisms.[20][24] For example, benzimidazole-based probes have been successfully used for the ratiometric detection of endogenous species in macrophages and rat hippocampus tissue.[24]

-

Theranostics: The benzimidazole scaffold can be incorporated into theranostic systems, where the molecule serves as both a diagnostic imaging agent and a therapeutic drug or a drug-releasing linker.[24][25] The fluorescence can be used to track the delivery and release of a payload in real-time.

Conclusion and Future Outlook

This compound derivatives represent a robust and highly adaptable class of fluorophores. Their synthesis is straightforward, and their photophysical properties can be rationally engineered through well-understood structure-property relationships. The ability to fine-tune emission color, quantum yield, and environmental sensitivity by modifying substituents or exploiting mechanisms like ESIPT provides a vast chemical space for innovation.

Future research will likely focus on developing derivatives with even greater brightness and photostability, pushing excitation and emission wavelengths further into the near-infrared (NIR) region for enhanced tissue penetration, and designing more sophisticated multi-analyte sensors and next-generation theranostic agents for personalized medicine. The foundational principles outlined in this guide provide a solid framework for these exciting future developments.

References

-

New Benzimidazole-Based pH-Sensitive Fluorescent Probes. (2023). MDPI. [Link]

-

Benzimidazole-Derived B2 as a Fluorescent Probe for Bacterial Outer Membrane Vesicle (OMV) Labeling: Integrating DFT, Molecular Dynamics, Flow Cytometry, and Confocal Microscopy. (2025). PubMed. [Link]

-

Benzimidazole-scaffold Based Fluorescent Probes for Sensing and Bioimaging Applications. (2025). ResearchGate. [Link]

-

Synthesis, Spectral Studies and Solvatochromism of Some Novel Benzimidazole derivatives--ESIPT Process. (2013). PubMed. [Link]

-

A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. (n.d.). MDPI. [Link]

-

Effects of pH on benzimidazole fluorescence. (1972). Sci-Hub. [Link]

-

New Benzimidazole-Based pH-Sensitive Fluorescent Probes. (2025). NCBI. [Link]

-

Synthesis And Study On Fluorescent Properties Of Benzimidazole Derivatives. (2023). iopscience.iop.org. [Link]

-

Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. (2025). ResearchGate. [Link]

-

Effects of pH on benzimidazole fluorescence. (1972). PubMed. [Link]

-

DFT studies of the photophysical properties of fluorescent and semiconductor polycyclic benzimidazole derivatives. (n.d.). PubMed. [Link]

-

Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. (n.d.). NCBI. [Link]

-

Synthesis and characterization of a novel benzimidazole derivative: Solvatochromic and acid-base indicator applications. (n.d.). ResearchGate. [Link]

-

Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol. (n.d.). ResearchGate. [Link]

-

Polycyclic Benzimidazole: Synthesis and Photophysical Properties. (2019). ResearchGate. [Link]

-

Solvatochromic Effect in a Benzimidazole-Based Betaine: Determination of the Dipole Moments and Second-Order Hyperpolarizability. (1995). Biblioteka Nauki. [Link]

-

Benzimidazole as a structural unit in fluorescent chemical sensors: the hidden properties of a multifunctional heterocyclic scaffold. (n.d.). ResearchGate. [Link]

-

A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO– in vitro and ex vivo. (n.d.). NIH. [Link]

- Process for the preparation of benzimidazole derivatives and salts thereof. (n.d.).

-

Benzimidazole-Based Ratiometric Two-Photon Fluorescent Probes for Acidic pH in Live Cells and Tissues. (n.d.). Journal of the American Chemical Society. [Link]

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave online. [Link]

-

pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. (n.d.). NCBI. [Link]

-

Novel Fluorescent Benzimidazole-Hydrazone-Loaded Micellar Carriers for Controlled Release: Impact on Cell Toxicity, Nuclear and Microtubule Alterations in Breast Cancer Cells. (2023). NIH. [Link]

-

Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2. (n.d.). Bulgarian Chemical Communications. [Link]

-

Benzimidazole derivatives, their production and use. (n.d.). European Patent Office. [Link]

-

Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (2019). RSC Publishing. [Link]

-

Absorption, emission and quantum yield of synthesized compounds 5-7 in DMF solvent. (n.d.). ResearchGate. [Link]

-

An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. (n.d.). RSC Publishing. [Link]

-

Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). PMC - NIH. [Link]

-

Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PubMed Central. [Link]

-

Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. (n.d.). Indian Academy of Sciences. [Link]

-

Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2. (n.d.). Bulgarian Chemical Communications. [Link]

-

Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. (2025). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[<i>d</i>]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, spectral studies and solvatochromism of some novel benzimidazole derivatives--ESIPT process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. bibliotekanauki.pl [bibliotekanauki.pl]

- 15. Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of pH on benzimidazole fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sci-Hub: are you are robot? [sci-hub.jp]

- 19. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01275C [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. New Benzimidazole-Based pH-Sensitive Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A fluorescent ESIPT-based benzimidazole platform for the ratiometric two-photon imaging of ONOO–in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Novel Fluorescent Benzimidazole-Hydrazone-Loaded Micellar Carriers for Controlled Release: Impact on Cell Toxicity, Nuclear and Microtubule Alterations in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to Ethyl 3H-Benzimidazole-5-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole core, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purine nucleosides allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[1][2][3] This guide focuses on a particularly valuable starting point for chemical library synthesis: ethyl 3H-benzimidazole-5-carboxylate . We will explore its synthesis, key derivatization strategies, and its role as a foundation for developing potent therapeutic agents across various disease areas, including oncology and infectious diseases.

The Core Synthesis: Building the Benzimidazole-5-carboxylate Scaffold

The construction of the this compound core is a critical first step. A common and effective method involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. A well-established protocol is the reaction of ethyl 3,4-diaminobenzoate with an appropriate aldehyde, often under acidic conditions or in the presence of an oxidizing agent.

Experimental Protocol: Synthesis of Ethyl 2-(Aryl)-3H-benzimidazole-5-carboxylates

This protocol is adapted from a general method for the synthesis of 2-substituted benzimidazoles.

Step 1: Condensation Reaction

-

To a solution of ethyl 3,4-diaminobenzoate (1.0 eq) in a suitable solvent such as ethanol or nitrobenzene, add the desired aryl aldehyde (1.0 eq).

-

Add a catalytic amount of a suitable acid, such as acetic acid.

-

The reaction mixture is then heated to reflux for a period of 4-16 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

Step 2: Isolation and Purification

-

The cooled reaction mixture is poured into ice-cold water.

-

The precipitated solid is collected by filtration and washed with water.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the pure ethyl 2-(aryl)-3H-benzimidazole-5-carboxylate.

This synthetic route offers a versatile and straightforward approach to the core scaffold, allowing for the introduction of various substituents at the 2-position, which is a key vector for modifying biological activity.

Caption: General workflow for the synthesis of the core scaffold.

Derivatization Strategies: Unlocking Therapeutic Potential

The this compound scaffold provides multiple points for chemical modification to optimize pharmacological properties. The primary sites for derivatization are the N-1 position of the imidazole ring, the ester at the C-5 position, and the substituent at the C-2 position.

-

N-1 Alkylation/Arylation: The nitrogen at the 1-position can be readily alkylated or arylated to introduce various functional groups, influencing the compound's lipophilicity, solubility, and interaction with biological targets.

-

Amide Formation at C-5: The ethyl ester at the C-5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This strategy is particularly useful for extending the molecule to interact with additional binding pockets in a target protein.

-

Modification of the C-2 Substituent: As demonstrated in the core synthesis, the C-2 position is readily functionalized with various aryl or alkyl groups. Further modifications of these substituents can be performed to fine-tune the structure-activity relationship (SAR).

Anticancer Activity: A Prominent Application

Derivatives of the benzimidazole-5-carboxylate scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[2][4]

Kinase Inhibition

Many benzimidazole derivatives function as kinase inhibitors, targeting key enzymes in cancer cell signaling pathways.[1] The benzimidazole core can act as a hinge-binding motif or as a scaffold to position other functionalities for interaction with the kinase active site.[5]

EGFR and VEGFR-2 Inhibition: Certain 2-aryl benzimidazole derivatives have been identified as multi-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial for tumor growth and angiogenesis.[1]

Caption: Inhibition of the EGFR signaling pathway by benzimidazole derivatives.

Sirtuin Inhibition and Apoptosis Induction

Sirtuins (SIRTs) are a class of histone deacetylases that are often dysregulated in cancer.[6] Specific ethyl 2-benzimidazole-5-carboxylate derivatives have been identified as pan-SIRT1-3 inhibitors.[7] Inhibition of sirtuins can lead to cell cycle arrest and apoptosis.[7] For instance, ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate has been shown to induce apoptosis through the inhibition of SIRT1 and SIRT2.

Another derivative, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, induces apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and the production of reactive oxygen species (ROS).[8] This compound acts as a microtubule targeting agent, leading to mitotic arrest.[8]

Caption: Multiple pathways of apoptosis induction by benzimidazole derivatives.

Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected benzimidazole-5-carboxylate derivatives.

| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 (Liver) | 0.39 (µg/mL) | Apoptosis induction, ROS production | |

| Huh7 (Liver) | 0.32 (µg/mL) | |||

| MCF-7 (Breast) | 0.73 | Microtubule targeting agent | [9] | |

| MDA-MB-231 (Breast) | 20.4 | [9] | ||

| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HCT-116 (Colon) | 16.82 | Sirtuin (SIRT1/SIRT2) inhibition | |

| HT-29 (Colon) | 20.11 | |||

| BZD9Q1 (an ethyl 2-benzimidazole-5-carboxylate derivative) | Oral Cancer Cells | Not specified | Pan-SIRT1-3 inhibitor, G2/M arrest, apoptosis | [7] |

| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | Jurkat (Leukemia) | 1.88 | Mitochondrial dysfunction, Apoptosis | [4] |

| K-562 (Leukemia) | 1.89 | [4] | ||

| HeLa (Cervical) | 2.11 | [4] | ||

| HCT116 (Colon) | 3.04 | [4] |

Antimicrobial Activity: A Broad Spectrum of Action

Benzimidazole-5-carboxylate derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[10] The antimicrobial mechanism of benzimidazoles is often attributed to their structural similarity to purines, allowing them to interfere with the synthesis of nucleic acids and proteins in microbial cells.

Antibacterial and Antifungal Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for a series of benzimidazole-5-carboxylic acid alkyl ester derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Aromatic amidine derivatives (13f-h) | MRSA | 0.39 - 1.56 | [10] |

| MRSE | 0.39 - 1.56 | [10] | |

| Benzo[d]imidazole-2-carboxamide derivative (8e) | Mycobacterium tuberculosis H37Rv | 0.78 | [11] |

| Benzo[d]imidazole-2-carboxamide derivatives (8a, 8f, 8k, 8o) | Mycobacterium tuberculosis H37Rv | 1.56 | [11] |

The data indicates that aromatic amidine derivatives of the benzimidazole-5-carboxylate scaffold are particularly potent against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).[10] Furthermore, carboxamide derivatives have shown significant activity against Mycobacterium tuberculosis.[11]

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and valuable starting point in medicinal chemistry. Its straightforward synthesis and multiple points for derivatization allow for the creation of large and diverse chemical libraries. The demonstrated efficacy of its derivatives as anticancer and antimicrobial agents, acting through a variety of mechanisms, underscores the continued importance of this privileged structure in drug discovery.

Future research in this area will likely focus on:

-

Structure-Based Drug Design: Utilizing the known crystal structures of target proteins to design more potent and selective inhibitors.

-

Hybrid Molecules: Combining the benzimidazole-5-carboxylate scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.

-

Exploring New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas, such as neurodegenerative and inflammatory disorders.

The continued exploration of the chemical space around the this compound core promises to yield novel and effective therapeutic agents for a range of human diseases.

References

-

Dai, X., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(16), 26556–26571. Available at: [Link]

-

Knape, M. J., et al. (2016). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids. Bulgarian Chemical Communications, 48(B), 143-151. Available at: [Link]

-

Li, X., et al. (2011). Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4543-4547. Available at: [Link]

-

El-Sayed, M. A., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 481. Available at: [Link]

-

Yeong, K. Y., et al. (2019). Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives. MedChemComm, 10(12), 2140–2145. Available at: [Link]

-

Sharma, P., et al. (2020). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 13(9), 4435-4440. Available at: [Link]

-

Tonelli, M., et al. (2004). Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. Bioorganic & Medicinal Chemistry, 12(20), 5363-5374. Available at: [Link]

-

Dai, X., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(16), 26556–26571. Available at: [Link]

-

Giammona, R., et al. (2021). Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective. International Journal of Molecular Sciences, 22(16), 8896. Available at: [Link]

-